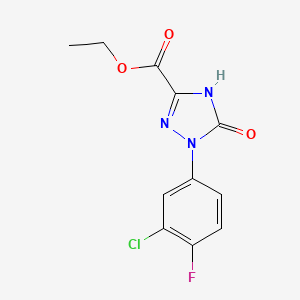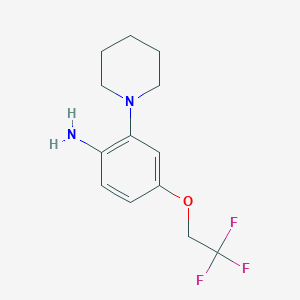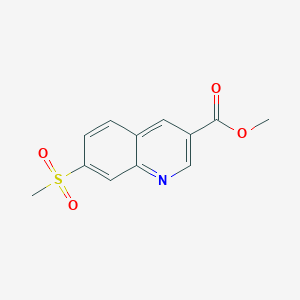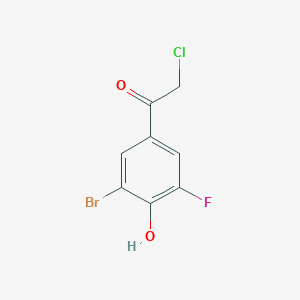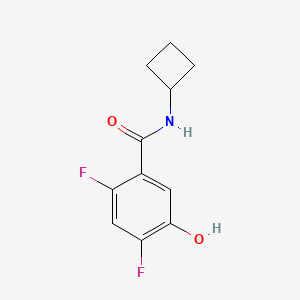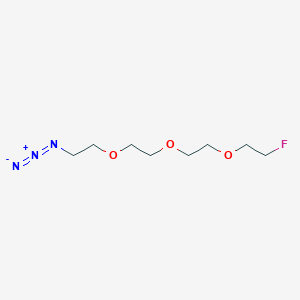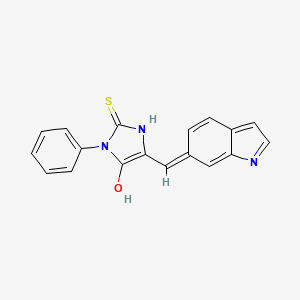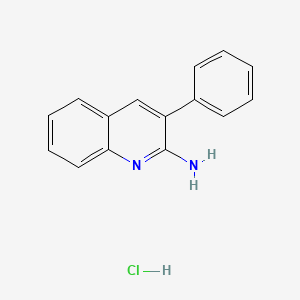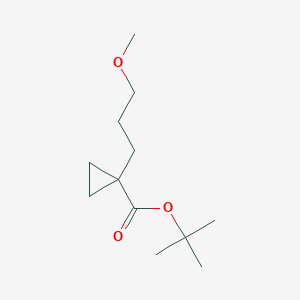
3,6-Diamino-9H-xanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diamino-9H-xanthene is an organic compound with the molecular formula C13H12N2O. It belongs to the class of xanthenes, which are polycyclic aromatic compounds containing a xanthene moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diamino-9H-xanthene can be achieved through several methods. One common approach involves the reaction of polyphenol with different salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method includes the use of zinc chloride and phosphoryl chloride to produce xanthene derivatives with better yields and shorter reaction times .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has also been explored to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Diamino-9H-xanthene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of xanthone derivatives, while reduction can yield amino-substituted xanthenes .
Applications De Recherche Scientifique
3,6-Diamino-9H-xanthene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,6-Diamino-9H-xanthene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Xanthene-3,6-diamine: This compound has a similar structure but differs in its specific functional groups.
3,6-Bis(dimethylamino)-9H-xanthen-9-one: Another related compound with different substituents that affect its chemical properties and applications.
Uniqueness
3,6-Diamino-9H-xanthene is unique due to its specific amino substitutions at the 3 and 6 positions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H12N2O |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
9H-xanthene-3,6-diamine |
InChI |
InChI=1S/C13H12N2O/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-4,6-7H,5,14-15H2 |
Clé InChI |
WRCZSYNKKSWEFM-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C(C=C2)N)OC3=C1C=CC(=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-{[(4-ethynylphenyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13718935.png)
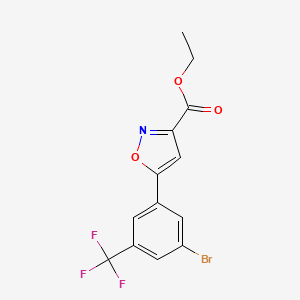
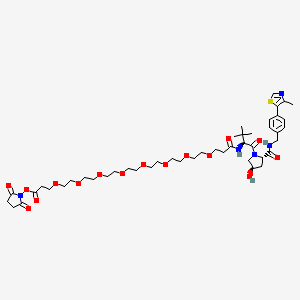
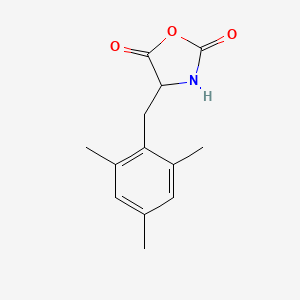
![N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine](/img/structure/B13718955.png)
